molecular formula C10H10N4O B3134636 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide CAS No. 400081-71-2

N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide

Cat. No. B3134636
CAS RN: 400081-71-2
M. Wt: 202.21 g/mol
InChI Key: UWLDVHDWVRFPEE-UHFFFAOYSA-N
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Description

“N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide” is a synthetic compound that belongs to the [1,2,4]triazolo[1,5-a]pyridine family . This family of compounds has found wide application in drug design .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves various methods, classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, are used for this purpose .

Scientific Research Applications

Synthesis and Chemical Properties

  • General Synthesis : A method for synthesizing [1,2,4]Triazolo[1,5-a]pyridines, including those without substituents at the 2-position, has been developed. This involves cyclizing N-(pyrid-2-yl)formamidoximes under mild conditions, enabling the preparation of triazoles substituted at any position on the pyridine ring (Huntsman & Balsells, 2005).
  • Oxidative N-N Bond Formation : A metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This novel strategy enables direct oxidative N-N bond formation (Zheng et al., 2014).

Biological Activity and Applications

  • Antibacterial and Antifungal Activities : New heterocyclic compounds incorporating the [1,2,4]triazolo[1,5-a]pyridine moiety have shown significant antibacterial and antifungal properties against various pathogens (Patel & Patel, 2015).
  • Antimicrobial Activity : Synthesized compounds with 1,2,4-triazolo[1,5-a]pyridine linked to a chromone moiety demonstrated potent antimicrobial activity in vitro (Ali & Ibrahim, 2010).
  • Cardiovascular Agents : Some 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have shown promising coronary vasodilating and antihypertensive activities, suggesting potential as cardiovascular agents (Sato et al., 1980).
  • Herbicidal Activity : Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have exhibited excellent herbicidal activity at low application rates, offering potential in agriculture (Moran, 2003).
  • Insecticidal Agents : Derivatives with the 1,2,4-triazolo[1,5-a]pyrimidine structure have been investigated as potential insecticidal agents, particularly against the cotton leafworm (Soliman et al., 2020).

properties

IUPAC Name

N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c15-10(7-3-4-7)13-8-2-1-5-14-9(8)11-6-12-14/h1-2,5-7H,3-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLDVHDWVRFPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CN3C2=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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